molecular formula C10H11ClFN B1518626 4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline CAS No. 1157625-44-9

4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline

Cat. No.: B1518626
CAS No.: 1157625-44-9
M. Wt: 199.65 g/mol
InChI Key: KDCUXRMTHICERZ-UHFFFAOYSA-N
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Description

4-Chloro-N-(cyclopropylmethyl)-3-fluoroaniline, commonly referred to as 4-CN-3-FA, is a synthetic organic compound and a derivative of aniline. Its molecular formula is C8H10ClFN and its molecular weight is 176.6 g/mol. 4-CN-3-FA is a colorless liquid with a boiling point of 166°C and a melting point of -77°C. It is insoluble in water but soluble in ethanol, ethyl acetate, and other organic solvents.

Scientific Research Applications

Synthetic Methodologies and Reaction Mechanisms

  • Convenient Synthesis of Fluorinated Dienes : A study by Patrick, Rogers, and Gorrell demonstrates a method for preparing 2-fluoro-3-alkoxy-1,3-butadienes, which are valuable intermediates in organic synthesis. The process involves the elimination of HCl from a chloro-fluoro-cyclopropane derivative, yielding the diene structure. This method showcases the utility of fluoro- and chloro-substituted compounds in synthesizing complex organic molecules with potential applications in materials science and drug development (Patrick et al., 2002).

  • Photochemical Behavior of Haloanilines : Freccero, Fagnoni, and Albini investigated the photochemistry of 4-haloanilines, including chloro and fluoro derivatives. Their research provides insights into the homolytic and heterolytic pathways of these compounds under various conditions, contributing to a deeper understanding of their reactivity and potential applications in photophysics and photochemistry (Freccero et al., 2003).

  • Advanced Fluorescent Dyes : Lee, Mason, and Achilefu developed novel, water-soluble heptamethine cyanine dyes for potential use in molecular imaging and chemical or biological recognition. These dyes, synthesized via the Suzuki-Miyaura method, exhibit excellent spectral properties and highlight the role of halogenated intermediates in creating functional materials for biomedical applications (Lee et al., 2006).

  • Biofield Energy Treatment on Chemical Properties : A study by Trivedi et al. explored the impact of biofield energy treatment on the physical, thermal, and spectral properties of 3-chloro-4-fluoroaniline, demonstrating significant changes in its characteristics. This unconventional approach opens up discussions on alternative energy treatments and their effects on chemical compounds (Trivedi et al., 2015).

Biological Activities and Applications

  • Thrombin Inhibitors for Therapeutic Use : Staas et al. conducted research on tripeptide thrombin inhibitors, incorporating 4-fluoroproline and cyclopropane-containing side chains to improve metabolic stability and oral pharmacokinetic performance. This work is crucial for developing new anticoagulant drugs with enhanced efficacy and safety profiles (Staas et al., 2006).

  • Fluoro-Chromogenic Sensing of Anions : Martínez‐Máñez and Sancenón highlighted the development of chemodosimeters for fluoro-chromogenic anion sensing using various dye scaffolding. Their work contributes to the field of analytical chemistry, particularly in the detection of environmentally and biologically relevant anions (Martínez‐Máñez & Sancenón, 2006).

Properties

IUPAC Name

4-chloro-N-(cyclopropylmethyl)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCUXRMTHICERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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